REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)OC(C)(C)C)=[C:4]([CH3:16])[CH:3]=1.[CH:17]([Li])([CH2:19][CH3:20])[CH3:18].CON(C)C(=O)C(C)CC.Cl>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:9]([CH:17]([CH3:18])[CH2:19][CH3:20])=[CH:16]2
|
Name
|
|
Quantity
|
338 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
2.69 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
CON(C(C(CC)C)=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −40° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
EXTRACTION
|
Details
|
this resulting mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue (446 mg) was dissolved in dichloromethane (4 mL)
|
Type
|
ADDITION
|
Details
|
Trifluoroacetic acid (0.8 mL) was added
|
Type
|
STIRRING
|
Details
|
this resulting mixture was stirred at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |